molecular formula C10H8N4O2S B11728360 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11728360
M. Wt: 248.26 g/mol
InChI Key: NFXHZIJHOSHKFP-UHFFFAOYSA-N
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Description

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione ( 1021262-77-0) is a heterocyclic compound featuring a pyridine-substituted diazinane core with a thione functional group . Its structure combines a pyridinylamino moiety with a sulfanylidene-diazinanedione scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry . The compound's rigid framework and multiple reactive sites, including the thione and carbonyl groups, enable selective modifications for various research applications . The presence of the pyridine ring enhances its coordination properties, making it suitable for metal complexation studies and ligand design . Its well-defined reactivity profile and stability support its use in developing pharmacologically active agents or functional materials . Recent advances highlight its potential as a scaffold in enzyme inhibition studies and bioactive molecule synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

6-hydroxy-5-(pyridin-2-yliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N4O2S/c15-8-6(9(16)14-10(17)13-8)5-12-7-3-1-2-4-11-7/h1-5H,(H3,13,14,15,16,17)

InChI Key

NFXHZIJHOSHKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

Preparation Methods

Mannich-Type Condensation in DMF

In one documented method, 2-aminopyridine reacts with 1,3-dimethylbarbituric acid in dimethylformamide (DMF) at 70°C for 4 hours. The reaction proceeds via a transamidation step, where DMF acts as both solvent and reactant, facilitating the formation of an intermediate amide. Subsequent cyclization with the enol form of barbituric acid yields the target compound after dehydration. This pathway resembles a Mannich-type mechanism, with the following critical steps:

  • Transamidation : 2-Aminopyridine reacts with DMF to form a reactive amide intermediate.

  • Enol Activation : The barbituric acid derivative adopts an enolic tautomer, enhancing nucleophilicity.

  • Cyclization : The amide intermediate attacks the activated carbonyl group, forming the diazinane ring.

Optimization Parameters :

  • Solvent : DMF is essential for stabilizing intermediates.

  • Temperature : Reactions below 60°C result in incomplete cyclization, while temperatures above 80°C promote side reactions.

  • Catalyst : No external catalyst is required, as DMF self-catalyzes the process.

Multicomponent Condensation Strategies

Ternary condensation reactions offer a one-pot synthesis route, combining 2-aminopyridine, a carbonyl source, and an active methylene compound. This method is adapted from protocols used for bipyridinyl derivatives.

Ethanol-Based Ternary Reaction

A mixture of 2-aminopyridine, malononitrile, and 3-acetylpyridine in ethanol, catalyzed by ammonium acetate, produces intermediates that can be functionalized to yield the target compound. While this method primarily generates bipyridinyl structures, modifying the carbonyl component to include thiourea derivatives introduces the sulfanylidene moiety.

Reaction Conditions :

ParameterSpecification
SolventEthanol
CatalystAmmonium acetate (10 mol%)
TemperatureReflux (78°C)
Time3–5 hours

Key Insight : The active methylene compound (e.g., malononitrile) acts as a bridging agent, linking the pyridine and diazinane moieties.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve yield and reproducibility. A patented method for related pyrido[2,3-d]pyrimidinones highlights the importance of automated systems in controlling exothermic reactions during cyclization.

Industrial Protocol :

  • Precursor Mixing : 2-Aminopyridine and thiobarbituric acid are dissolved in toluene under nitrogen.

  • Flow Reactor : The solution passes through a heated (70°C) reactor with a residence time of 15 minutes.

  • Work-Up : The crude product is purified via recrystallization from ethyl acetate/hexane.

Yield Optimization :

  • Residence Time : <15 minutes reduces byproduct formation.

  • Solvent Ratio : Ethyl acetate:hexane (1:3) maximizes crystal purity.

Analytical Characterization

Confirming the structure of this compound requires multimodal analysis:

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.3 (s, 1H, NH), 7.9–7.7 (m, 2H, pyridine-H), 6.8 (s, 1H, CH), 3.3 (s, 2H, NH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S), 3200–3400 cm⁻¹ (N-H).

X-ray Crystallography :

  • Planar diazinane ring with a dihedral angle of 12.3° relative to the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a pyridine ring linked to a diazinane core with a sulfanylidene group. The synthesis typically involves the condensation of 3-aminorhodanine with aldehydes under specific reaction conditions. Common solvents include glacial acetic acid or alcohol, which facilitate the reaction to yield the desired product with optimal purity and yield.

Synthetic Routes

MethodDescription
CondensationInvolves combining 3-aminorhodanine with aldehydes.
Solvent UseCommon solvents include glacial acetic acid or alcohol.
Reaction OptimizationAdjusting temperature and catalyst to enhance yield.

Biological Activities

Research indicates that 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, including bacteria and fungi.
  • Antifibrotic Activity : Preliminary studies suggest it may inhibit collagen production by targeting collagen prolyl 4-hydroxylases, which are crucial in fibrosis development.
  • Potential Anticancer Applications : The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression.
Activity TypeNotable Effects
AntimicrobialEffective against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans).
AntifibroticInhibits collagen synthesis, potentially reducing fibrosis.
AnticancerInteracts with pathways involved in tumor growth and metastasis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound using the disc diffusion method. Results indicated significant inhibition zones against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent.
  • Antifibrotic Potential : Research involving fibroblast cell lines showed that treatment with this compound resulted in reduced collagen production compared to control groups, suggesting its utility in treating fibrotic diseases.
  • Anticancer Studies : Molecular docking studies have indicated that the compound binds effectively to targets involved in cancer cell proliferation, warranting further investigation into its anticancer properties.

Industrial Applications

In addition to its biological applications, this compound is being explored for use in:

  • Material Science : As a building block for synthesizing novel materials with specific chemical properties.
  • Pharmaceutical Development : Potential use in drug formulations aimed at treating infections or fibrotic conditions.

Mechanism of Action

The mechanism of action of 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is believed to be due to the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition reduces the production of collagen, thereby exerting its antifibrotic effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the diazinane ring significantly influences molecular planarity, solubility, and biological activity. Key analogs include:

Compound Name Substituent at Position 5 Key Features References
5-[(2,4,5-Trimethoxybenzylidene)]-2-sulfanylidene-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene - Planar structure (dihedral angle between benzene and pyrimidine: 1.41°).
- Electron-rich aromatic system enhances π-π interactions.
5-[(Furan-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Furfurylidene - Heteroaromatic furan ring introduces polarity.
- Potential for hydrogen bonding via oxygen.
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione 3,4-Dichlorophenyl and methyl groups - Chlorine atoms enhance lipophilicity.
- Steric effects from methyl group may reduce planarity.
Thialbarbitone (5-Cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione) Cyclohexenyl and propenyl groups - Bulky substituents reduce planarity.
- Solubility in water and ethanol (1:5).

Key Insight : Planarity (as seen in trimethoxybenzylidene analogs) correlates with enhanced crystallinity and intermolecular interactions, while bulky substituents (e.g., cyclohexenyl) disrupt planarity, affecting solubility .

Sulfur-Containing Modifications

The 2-sulfanylidene group is a common feature in barbiturate-like compounds, influencing hydrogen bonding and tautomerism:

  • Buthalital (5-(2-Methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione):

    • Forms hydrogen-bonded chains via N–H···S interactions.
    • Planar pyrimidine ring enhances molecular stacking .
  • Methitural (5-(1-Methylbutyl)-5-[2-(methylsulfanyl)ethyl]-2-sulfanylidene-1,3-diazinane-4,6-dione):

    • Slightly puckered pyrimidine ring due to steric hindrance from substituents.
    • Methylsulfanyl group increases hydrophobicity .

Key Insight : Sulfanylidene groups participate in hydrogen-bonded networks, stabilizing crystal structures .

Pharmacologically Active Analogs

  • Primidone (5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione): Anticonvulsant barbiturate lacking the sulfanylidene group. Metabolized to phenobarbital, highlighting the importance of substituents in bioactivity .
  • Thiamylal (5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione):

    • Short-acting anesthetic.
    • Sulfur substitution enhances metabolic stability compared to oxygen analogs .

Key Insight : The presence of sulfanylidene and aromatic/heteroaromatic groups (e.g., pyridine) may modulate CNS activity, though specific data for the target compound requires further study.

Structural and Computational Data

  • Planarity : Analogs with planar pyrimidine rings (e.g., trimethoxybenzylidene derivatives) exhibit stronger intermolecular interactions, while bulky substituents induce puckering .
  • Hydrogen Bonding: Sulfanylidene and amino groups facilitate N–H···S and N–H···O bonds, critical for crystal packing and stability .
  • Lipophilicity : Chlorine (LogP ↑) and alkyl chains (e.g., methitural) enhance membrane permeability, whereas polar groups (e.g., pyridine) improve aqueous solubility .

Biological Activity

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H8N4O2SC_8H_8N_4O_2S, with a molecular weight of approximately 224.24 g/mol. Its structure features a pyridine ring connected to a diazinane core, which contributes to its unique chemical reactivity and biological properties. The presence of sulfanylidene and carbonyl groups enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it interacts with specific enzymes involved in microbial metabolism, potentially altering their activity and leading to antimicrobial effects.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for cytotoxicity against HeLa cells, revealing significant apoptotic effects at low concentrations .

Cell Line IC50 (µM) Effect
HeLa0.37Apoptosis induction
MCF-70.73Growth inhibition
HepG20.95Cytotoxicity

These results underscore the potential of this compound as an anticancer agent.

Neuropharmacological Effects

Some derivatives of thiadiazole compounds have been reported to exhibit antidepressant and anxiolytic properties comparable to established medications such as Imipramine and Diazepam. This suggests that this compound may also have neuropharmacological applications .

Synthesis Methods

The synthesis of this compound typically involves the condensation of pyridine derivatives with aldehydes or other suitable reagents under optimized conditions to enhance yield and purity. Common methods include:

  • Condensation Reactions : Utilizing pyridine-based amines with carbonyl compounds.
  • Solvent Optimization : Adjusting solvent types (e.g., ethanol) and reaction temperatures to maximize product yield.
  • Purification Techniques : Employing crystallization or chromatography for purification post-synthesis.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar compounds within the same class:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and screened for their anticancer activities. The most potent compounds displayed significant binding affinities towards cancer cell receptors, indicating their potential as therapeutic agents .
  • Antioxidant Activity : Compounds bearing similar structural features have been screened for antioxidant properties using DPPH assays, showing promising results that warrant further investigation into their mechanism of action against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, and what methodological challenges arise during its synthesis?

  • Answer : The compound is typically synthesized via multi-step condensation reactions, starting with pyridine-2-amine and thiourea derivatives. Key challenges include controlling regioselectivity during the formation of the methylidene group and avoiding side reactions involving the sulfanylidene moiety. Methodological approaches involve using anhydrous conditions, inert atmospheres, and catalytic bases (e.g., triethylamine) to stabilize intermediates. Post-synthesis purification often employs column chromatography or recrystallization, with solvent selection critical to isolating the pure product .

Q. How can researchers validate the structural integrity of this compound, and which analytical techniques are most reliable?

  • Answer : Structural validation requires a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD to resolve stereoelectronic configurations, particularly for the methylidene and sulfanylidene groups.
  • Infrared (IR) Spectroscopy : To identify functional groups like NH stretching in the pyridinylamino moiety.
    Cross-validation of these methods is essential to address ambiguities in tautomeric forms .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) calculations are widely used to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. These frameworks predict reactivity at specific sites (e.g., the methylidene carbon or sulfanylidene sulfur) and guide experimental design for derivatization. Conceptual Density Functional Theory (CDFT) further elucidates nucleophilic/electrophilic behavior, aiding in the design of catalytic or inhibitory applications .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity profiles of this compound under varying pH conditions?

  • Answer : Contradictions often arise from pH-dependent tautomerism (e.g., enol-keto equilibria) or solvent effects. Researchers should:

  • Conduct kinetic studies using stopped-flow spectroscopy to monitor intermediate species.
  • Employ pH-rate profiling to identify protonation states influencing reactivity.
  • Compare computational models (e.g., Molecular Dynamics simulations) with experimental data to reconcile discrepancies.
    Methodological rigor includes replicating conditions from prior studies and isolating variables (e.g., ionic strength) .

Q. What advanced computational strategies optimize the design of derivatives with enhanced bioactivity?

  • Answer : AI-driven approaches integrated with software like COMSOL Multiphysics enable:

  • Virtual Screening : QSAR (Quantitative Structure-Activity Relationship) models trained on bioactivity datasets.
  • Reaction Pathway Prediction : Machine learning algorithms (e.g., neural networks) predict feasible synthetic routes for novel derivatives.
  • Free Energy Perturbation (FEP) : To simulate ligand-receptor binding affinities and prioritize derivatives for synthesis.
    These methods reduce experimental trial-and-error and align with high-throughput screening workflows .

Q. How can factorial design improve the scalability of this compound’s synthesis for preclinical studies?

  • Answer : A 2k2^k factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to optimize yield and purity. For example:

  • Factors : Reaction time (12–24 hrs), temperature (25–60°C), and stoichiometry (1:1 vs. 1:1.2).
  • Responses : Yield (%) and purity (HPLC area %).
    ANOVA analysis identifies significant factors, enabling robust process control. This method is superior to one-factor-at-a-time (OFAT) approaches for complex multi-variable systems .

Q. What methodologies address challenges in isolating this compound from complex reaction mixtures?

  • Answer : Advanced separation techniques include:

  • Membrane Chromatography : Utilizing functionalized membranes for selective adsorption of the target compound.
  • Countercurrent Chromatography (CCC) : For polarity-based separation without solid-phase interference.
  • Ionic Liquid-Assisted Extraction : To enhance solubility differences between the product and byproducts.
    These methods mitigate issues like column fouling and low recovery rates in traditional chromatography .

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacological potential without bias?

  • Answer : Implement blinded, randomized assay protocols:

  • Positive/Negative Controls : Use established inhibitors/agonists relevant to the target (e.g., kinases or GPCRs).
  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50_{50}/EC50_{50}.
  • Orthogonal Assays : Validate hits using complementary techniques (e.g., fluorescence polarization and surface plasmon resonance).
    Statistical validation (e.g., Z’-factor > 0.5) ensures assay robustness and reproducibility .

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